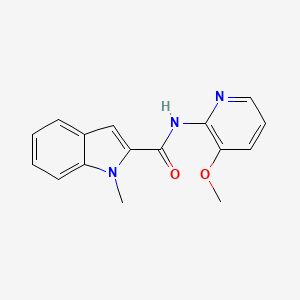
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide, also known as MPI, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. This compound belongs to the class of indole-based molecules, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has shown promising results in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative disease research, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has been shown to protect against oxidative stress and inflammation, which are known to contribute to the pathogenesis of diseases such as Alzheimer's and Parkinson's. In inflammation research, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Mécanisme D'action
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide exerts its biological effects by interacting with specific protein targets in cells. One of the main targets of N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide is the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide induces apoptosis by activating caspases and downregulating anti-apoptotic proteins. In neuronal cells, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide protects against oxidative stress and inflammation by increasing the expression of antioxidant enzymes and decreasing the production of pro-inflammatory cytokines. In immune cells, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and specificity for its protein targets. However, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide also has some limitations, such as its relatively high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has several potential future directions for research. One direction is the development of N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide-based drugs for the treatment of cancer, neurodegenerative diseases, and inflammation. Another direction is the investigation of the molecular mechanisms underlying N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide's effects on protein targets, which could lead to the discovery of new therapeutic targets. Additionally, the optimization of N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide synthesis and purification methods could lead to more cost-effective production of the compound. Overall, N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide has great potential for advancing scientific research in various fields.
Méthodes De Synthèse
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide can be synthesized by reacting 3-methoxypyridine-2-carboxylic acid with 1-methylindole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide as a white solid, which can be purified by recrystallization.
Propriétés
IUPAC Name |
N-(3-methoxypyridin-2-yl)-1-methylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-12-7-4-3-6-11(12)10-13(19)16(20)18-15-14(21-2)8-5-9-17-15/h3-10H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRAJPRZIQBDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=C(C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
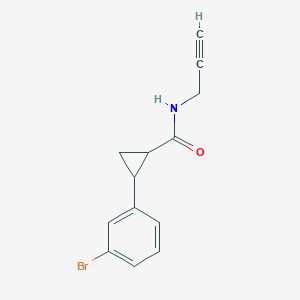
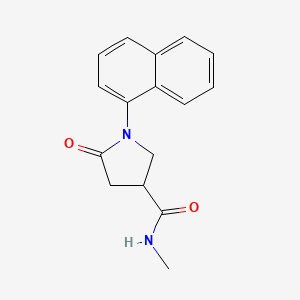
![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
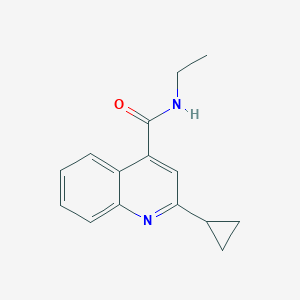
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
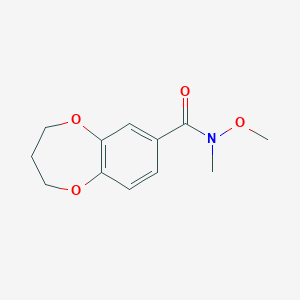
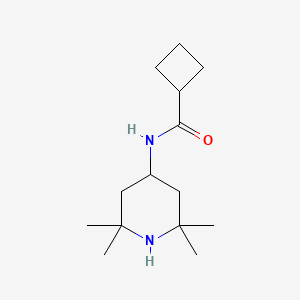
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)